4-(1-Piperidinyl)pentanoic acid hydrochloride is a chemical compound that belongs to a class of piperidine derivatives. It is characterized by a pentanoic acid chain with a piperidine ring, which contributes to its biological activity. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development, particularly in analgesics and other therapeutic agents.
This compound can be synthesized through various methods, and it is often obtained from commercial suppliers or through synthetic pathways in laboratory settings. The hydrochloride form is typically favored for its stability and solubility properties in aqueous solutions, making it suitable for biological studies and formulations .
4-(1-Piperidinyl)pentanoic acid hydrochloride can be classified as:
The synthesis of 4-(1-Piperidinyl)pentanoic acid hydrochloride generally involves the following methods:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the final product. Techniques such as chromatography may be employed to purify the compound after synthesis.
The molecular structure of 4-(1-Piperidinyl)pentanoic acid hydrochloride can be depicted as follows:
The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure, providing insights into the chemical environment of hydrogen atoms within the molecule .
4-(1-Piperidinyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
These reactions are influenced by factors such as temperature, solvent choice, and catalysts used. For example, esterification may require acidic catalysts to facilitate the reaction between the carboxylic acid group and alcohols.
The mechanism of action of 4-(1-Piperidinyl)pentanoic acid hydrochloride primarily relates to its interaction with biological targets such as receptors in the central nervous system. It is hypothesized that this compound may modulate neurotransmitter systems, potentially influencing pain pathways.
Research indicates that compounds in this class may act on opioid receptors or other pain-related pathways, leading to analgesic effects. Detailed studies are required to elucidate specific interactions at the molecular level .
Relevant data from studies indicate that purity levels can exceed 98% using techniques like High-Performance Liquid Chromatography (HPLC) .
4-(1-Piperidinyl)pentanoic acid hydrochloride has several scientific uses:
This compound's unique structural features make it a valuable candidate for further research into therapeutic applications, particularly within pain management frameworks .
Introduction to the Compound4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS 91951-49-4) is a crystalline solid with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol. It features a pentanoic acid chain terminating in a carboxylic acid group and a piperidine ring linked via a nitrogen atom, offering distinct amphiphilic properties. The hydrochloride salt enhances its solubility in polar solvents, facilitating reactions in aqueous or mixed media. Its purity (≥98%) and stability under inert storage conditions (2-8°C) make it a reliable synthetic intermediate [1] [4]. Computational analysis indicates a moderate LogP value (2.15), suggesting balanced lipophilicity suitable for blood-brain barrier penetration in CNS-targeted therapeutics. Key functional groups—the tertiary amine and carboxylic acid—enable diverse derivatization, including amide coupling, salt formation, and nucleophilic substitutions [1].
The piperidine moiety of 4-(1-Piperidinyl)pentanoic acid hydrochloride serves as a critical pharmacophore in developing sigma receptor ligands. Sigma receptors (σ1 and σ2 subtypes) are implicated in neuropathic pain, neurodegenerative disorders, and cancer. This compound’s scaffold allows strategic modifications at three sites: (1) the piperidine nitrogen, (2) the pentanoic acid chain, and (3) the terminal carboxyl group. For instance, amide coupling of the carboxylic acid with aryl amines yields high-affinity σ1 antagonists. A seminal study demonstrated its use in synthesizing N-(2-(4-(4-fluorobenzyl)piperidin-1-yl)ethyl)-N-(4-methoxyphenyl)propionamide (Compound 44), which exhibits dual σ1 antagonism (Kᵢ = 1.86 nM) and μ-opioid agonism (Kᵢ = 2.1 nM). The pentanoic acid spacer optimally positions the aryl propionamide group within the σ1 binding pocket, enhancing hydrophobic interactions [3].
Table 1: Key Sigma Receptor Ligands Derived from 4-(1-Piperidinyl)pentanoic acid hydrochloride
Ligand Structure | Modification Site | Biological Activity | Reference |
---|---|---|---|
N-(4-Methoxyphenyl)propionamide | Carboxyl group (amide) | σ1 Kᵢ = 1.86 nM; μ-opioid Kᵢ = 2.1 nM | [3] |
4-Phenylbutyl-piperidine derivative | Piperidine N-alkylation | Neuroprotection in ischemic stroke models | [8] |
Benzylpiperidinyl-aryl conjugates | Chain elongation | Improved σ1/σ2 selectivity (>100-fold) | [5] |
Recent patents highlight its utility in generating bifunctional ligands for neurological disorders. Alkylation of the piperidine nitrogen with arylalkyl halides—e.g., 4-phenylbutyl bromide—yields analogs like 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP). PPBP disrupts neuronal nitric oxide synthase (nNOS)-PSD-95 coupling, reducing oxidative damage in ischemic neurons [8]. The pentanoic acid chain’s length (5 atoms) is optimal for tethering aromatic groups to the piperidine core, as shorter chains diminish σ1 binding affinity by >50% [5].
The C₅ linker in 4-(1-Piperidinyl)pentanoic acid hydrochloride provides an ideal spacer length (10–12 Å) for conjugating targeting motifs with bioactive molecules. This distance facilitates precise orientation in receptor-ligand interactions while maintaining conformational flexibility. In peptide-drug conjugates (PDCs), its carboxyl group links to peptide sequences via amide bonds, while the piperidine nitrogen anchors payloads like cytotoxic agents. For example, cyclic peptides targeting epidermal growth factor receptor (EGFR) mutations (e.g., CLRWRFGRC) incorporate this spacer to connect the peptide with monomethyl auristatin E (MMAE), enhancing cellular internalization in NSCLC cells (H1299, H1975) [9].
Table 2: Impact of Spacer Length on Receptor Binding Kinetics
Spacer Structure | Length (Å) | Receptor Targeted | Binding Affinity (Kd) | Cellular Uptake |
---|---|---|---|---|
C₃ alkyl chain | 6–8 | EGFRvIII | 420 nM | Low |
C₅ pentanoic acid (compound core) | 10–12 | EGFRvIII | 38 nM | High |
C₇ heptanoic acid | 14–16 | EGFRvIII | 112 nM | Moderate |
The spacer’s amphiphilic nature improves solubility of hydrophobic drug conjugates. In EGFR-targeted PDCs, conjugates with this spacer show 3-fold higher tumor accumulation in xenograft models than PEG-based linkers due to reduced steric hindrance. Additionally, the carboxylic acid enables pH-dependent release in endosomes (pH 5.0–6.0), leveraging the spacer as a self-immolative unit. Upon enzymatic cleavage of the peptide, the free acid undergoes decarboxylation, releasing the payload intracellularly [9].
Modification of the piperidine ring in 4-(1-Piperidinyl)pentanoic acid hydrochloride enables the synthesis of peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ regulates lipid metabolism and inflammation, making it a target for atherosclerosis and metabolic disorders. Researchers replaced the N-pyrrolidinyl group in benzothiazole-based agonists with 4-piperidinyl motifs derived from this compound, significantly enhancing PPARδ transactivation. The piperidine nitrogen’s basicity (pKₐ ~10) facilitates salt formation, improving oral bioavailability [6].
A key derivative, compound 21, features a 4-(1-pyrrolidinyl)piperidine group attached via the pentanoic acid linker to a benzothiazole core. This structure achieved an EC₅₀ of 3.6 nM for PPARδ activation and 300-fold selectivity over PPARα/γ. The pentanoic acid chain’s flexibility allows the piperidine ring to adopt a chair conformation, positioning the pyrrolidine nitrogen for hydrogen bonding with His413 in the PPARδ ligand-binding domain. In low-density lipoprotein receptor knockout (LDLr-KO) mice, this agonist reduced atherosclerotic lesions by 50–60% and serum monocyte chemoattractant protein-1 (MCP-1) levels by 40% [6].
Table 3: PPARδ Agonist Profile of Piperidine-Modified Derivatives
Derivative | R Group on Piperidine | PPARδ EC₅₀ (nM) | Selectivity (vs. PPARγ) | Atherosclerosis Suppression |
---|---|---|---|---|
Compound 21 | 1-Pyrrolidinyl | 3.6 | >300-fold | 50–60% reduction |
Methyl-piperazine | 4-Methylpiperazin-1-yl | 42.1 | 85-fold | 20–30% reduction |
Unsubstituted piperidine | H | >1000 | Not significant | None |
The pentanoic acid linker also serves as a metabolic stabilization site. Unlike esters, its carboxylic acid resists hepatic hydrolysis, extending half-life to >6 hours in vivo. This stability is critical for chronic disease applications [6].
4-(1-Piperidinyl)pentanoic acid hydrochloride enhances peptidomimetic design by replacing proteolytically labile peptide bonds with stable bioisosteres. Its piperidine ring mimics the spatial geometry of proline in peptide turn structures, while the carboxylic acid enables conjugation to N-terminal amines via amide bonds. This approach improves metabolic stability and membrane permeability. For instance, conjugating this compound to aza-amino acid residues (e.g., aza-proline) yields peptidomimetics resistant to trypsin and chymotrypsin degradation. Such conjugates exhibit 90% stability in human serum after 24 hours, compared to <10% for native peptides [10].
In EGFR-targeting cyclic peptides (e.g., CVRWRFGRC), the compound serves as a backbone modifier. Integrating its piperidine-pentanoic acid fragment into the peptide sequence replaces the cleavage-prone Gly³–Arg⁴ bond, reducing susceptibility to matrix metalloproteinases (MMPs). The modified peptide showed 5-fold higher tumor uptake in PET imaging studies than its unmodified counterpart due to prolonged circulation time (t₁/₂ = 120 min vs. 25 min) [9].
Table 4: Bioavailability Metrics of Peptidomimetic Conjugates
Conjugate Structure | Proteolytic Stability (t₁/₂, h) | Caco-2 Permeability (×10⁻⁶ cm/s) | Plasma Half-Life (h) |
---|---|---|---|
Linear peptide (Arg-Gly-Asp) | 0.3 | 0.8 | 0.5 |
Piperidine-pentanoic conjugate | >24 | 15.2 | 2.1 |
Aza-amino acid analog | 12.4 | 8.7 | 1.3 |
Additionally, the piperidine nitrogen facilitates prodrug strategies. Conjugating hydrophobic groups (e.g., 4-phenylbenzoyl) via amide bonds masks the carboxylic acid, increasing logP by 2 units. This enhances intestinal absorption, after which esterases cleave the prodrug, releasing the active molecule [10]. Non-canonical amino acid integrations (e.g., β-alanine homologs) further optimize receptor engagement by extending the spacer’s reach [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0